molecular formula C29H29ClN2O B216325 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Numéro de catalogue B216325
Poids moléculaire: 457 g/mol
Clé InChI: VCXAZUKCSHWIMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound with potential applications in scientific research. This compound is also known as GSK-3β inhibitor VIII and has been studied extensively due to its unique properties.

Mécanisme D'action

The mechanism of action for 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the inhibition of GSK-3β. This enzyme is a serine/threonine kinase that regulates the activity of several downstream signaling pathways. GSK-3β is involved in the regulation of the Wnt/β-catenin pathway, which is important for cell proliferation and differentiation. Inhibition of GSK-3β by 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one leads to the activation of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have several biochemical and physiological effects. Inhibition of GSK-3β by this compound leads to the activation of the Wnt/β-catenin pathway, which is important for cell proliferation and differentiation. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its potency as a GSK-3β inhibitor. This compound has been shown to have high selectivity for GSK-3β over other kinases. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Orientations Futures

There are several future directions for the study of 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of research could be the development of more potent and selective GSK-3β inhibitors. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of inflammatory diseases and other conditions associated with GSK-3β dysregulation. Additionally, the use of this compound in combination with other drugs or therapies could also be explored.

Méthodes De Synthèse

The synthesis method for 3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 2-chlorobenzophenone and 4-tert-butylphenylhydrazine in the presence of sodium hydride. The resulting compound is then treated with hydrochloric acid to yield the final product.

Applications De Recherche Scientifique

3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β has also been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

Propriétés

Nom du produit

3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Formule moléculaire

C29H29ClN2O

Poids moléculaire

457 g/mol

Nom IUPAC

9-(4-tert-butylphenyl)-6-(2-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H29ClN2O/c1-29(2,3)20-14-12-18(13-15-20)19-16-25-27(26(33)17-19)28(21-8-4-5-9-22(21)30)32-24-11-7-6-10-23(24)31-25/h4-15,19,28,31-32H,16-17H2,1-3H3

Clé InChI

VCXAZUKCSHWIMJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Cl)C(=O)C2

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5Cl)C(=O)C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.